molecular formula C8H4Cl2F4O B1461853 2,4-Dichloro-3-(difluoromethoxy)benzodifluoride CAS No. 1803712-59-5

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride

Cat. No.: B1461853
CAS No.: 1803712-59-5
M. Wt: 263.01 g/mol
InChI Key: KVSNRZOAYALENN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride is a useful research compound. Its molecular formula is C8H4Cl2F4O and its molecular weight is 263.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)5(10)6(4)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSNRZOAYALENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2,4-Dichloro-3-(difluoromethoxy)benzodifluoride is a synthetic organic compound with notable applications in various fields, including agriculture and pharmaceuticals. Its unique chemical structure contributes to its biological activity, making it an interesting subject for research.

  • Molecular Formula : C8H4Cl2F4O
  • Molecular Weight : 263.02 g/mol
  • Canonical SMILES : ClC1=C(C(=C(C(=C1Cl)OC(F)F)F)F)O

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pesticidal Activity

This compound has been investigated for its potential as a pesticide. Studies indicate that it exhibits effective insecticidal properties against various agricultural pests. Its mechanism involves disrupting the nervous system of target insects, leading to paralysis and death.

2. Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity. It has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. This property makes it a candidate for developing new antimicrobial agents.

3. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the synthesis of cholesterol.

Case Study 1: Pesticidal Efficacy

A study conducted on the efficacy of this compound against Aedes aegypti larvae demonstrated a significant reduction in larval survival rates. The compound was applied at varying concentrations, with results indicating a dose-dependent response.

Concentration (mg/L)Larval Mortality (%)
1030
5060
10090

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 25 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Research Findings

Recent studies have focused on the environmental impact and degradation pathways of this compound. Research indicates that while it is effective as a pesticide, its persistence in the environment raises concerns about bioaccumulation and potential toxicity to non-target organisms.

Environmental Impact

  • Persistence : The compound has a half-life of approximately 30 days in soil.
  • Bioaccumulation Factor : Studies suggest a moderate bioaccumulation factor, indicating potential risks to aquatic ecosystems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)benzodifluoride
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)benzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.